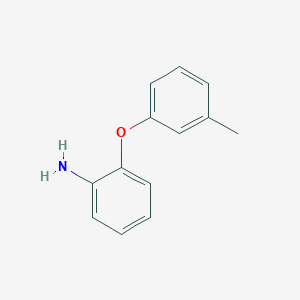

2-(3-Methylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOLZDYDNLDKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366189 | |

| Record name | 2-(3-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60287-67-4 | |

| Record name | 2-(3-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(3-Methylphenoxy)aniline" physical and chemical properties

An in-depth technical guide to the physical and chemical properties of 2-(3-Methylphenoxy)aniline, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive analysis of the molecule's identity, synthesis, reactivity, spectroscopic signature, and safety protocols, grounded in authoritative scientific principles.

Executive Summary

This compound is a diaryl ether derivative incorporating a primary aromatic amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its structure consists of an aniline ring linked to a meta-cresol through an ether bond. Understanding its physicochemical properties, reactivity, and spectral characteristics is paramount for its effective utilization in research and development. This guide synthesizes available data to provide a detailed scientific overview, from bench-scale synthesis to instrumental analysis and safe handling.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-(m-tolyloxy)aniline, is identified by the CAS Registry Number 60287-67-4.[3][4] It exists as a light brown to brown solid at room temperature.[4][5] The molecule's structure, featuring both a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), influences its solubility and potential for intermolecular interactions.

Computational and experimental data provide insight into its behavior in various chemical environments. The predicted LogP value of approximately 3.37 suggests a significant nonpolar character, indicating higher solubility in organic solvents than in water.[3] The Topological Polar Surface Area (TPSA) of 35.25 Ų is a metric used in drug discovery to estimate the cell permeability of a molecule.[3]

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 60287-67-4 | [3][4] |

| Molecular Formula | C₁₃H₁₃NO | [3][6] |

| Molecular Weight | 199.25 g/mol | [3][6] |

| Appearance | Light brown to brown solid | [4][5] |

| Boiling Point | 306 °C at 760 mmHg | [6] |

| Density | 1.115 g/cm³ | [6] |

| Predicted XlogP | 3.37 | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a two-step process involving a copper-catalyzed cross-coupling reaction followed by a nitro group reduction. This approach is well-established for the formation of diaryl ethers and subsequent conversion to the desired aniline derivative.[7][8]

Synthetic Strategy: Ullmann Condensation and Reduction

The formation of the diaryl ether linkage is typically accomplished via the Ullmann condensation.[9][10] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[9] For the synthesis of this compound, a common route is to first couple an ortho-halonitrobenzene (e.g., 2-chloronitrobenzene) with m-cresol. The resulting nitro-substituted diaryl ether intermediate is then reduced to the target primary amine.

The choice of catalyst, base, and solvent is critical for optimizing the Ullmann reaction. Modern protocols often employ copper(I) salts, such as CuI or Cu₂O, and may be accelerated by the addition of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).[11][12] Bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol.[12][13] The subsequent reduction of the nitro group is a standard transformation, readily achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[7]

General Experimental Protocol

Step 1: Synthesis of 2-(3-Methylphenoxy)nitrobenzene (Ullmann Condensation)

-

To a reaction flask, add m-cresol, 2-chloronitrobenzene, cesium carbonate (Cs₂CO₃), and a copper(I) iodide (CuI) catalyst in a suitable high-boiling polar solvent like N-methylpyrrolidone (NMP).[10][12]

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[10]

-

After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(3-methylphenoxy)nitrobenzene.

Step 2: Synthesis of this compound (Reduction)

-

Dissolve the purified 2-(3-methylphenoxy)nitrobenzene in a solvent such as ethyl acetate or ethanol in a pressure vessel.[7]

-

Add a catalytic amount of 10% palladium on activated carbon (Pd/C).[7]

-

Pressurize the vessel with hydrogen gas (e.g., 30-50 psi) and stir the mixture at room temperature for 1-5 hours.[7]

-

Monitor the reaction until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the final product, this compound, which can be further purified if necessary.

Chemical Reactivity

The reactivity of this compound is dominated by its aniline functional group.

-

Basicity: Like aniline, the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring's pi system, making it a weak base compared to aliphatic amines.[14] It will react with strong acids to form the corresponding anilinium salt.[14]

-

Electrophilic Aromatic Substitution: The amino (-NH₂) group is a powerful activating, ortho- and para-directing group for electrophilic aromatic substitution.[15][16] Reactions such as halogenation are often rapid and can lead to polysubstituted products.[16] To achieve monosubstitution, it is often necessary to protect the amino group by converting it into an amide (e.g., an acetanilide). This moderates its activating effect and provides steric hindrance, favoring para-substitution.[16][17]

-

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring.[16]

-

Ether Linkage: The diaryl ether C-O bond is generally robust and stable under many reaction conditions, allowing for selective transformations at the aniline ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The molecule presents a unique combination of spectral features corresponding to its primary amine, diaryl ether, and substituted aromatic ring structures.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound based on the analysis of its functional groups.

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | -NH₂ Protons | Broad singlet, ~3.7-4.5 ppm | Chemical shift is variable; signal disappears upon D₂O exchange.[18][19] |

| Aromatic Protons | Multiplets, ~6.6-7.4 ppm | Complex splitting patterns due to coupling between protons on both aromatic rings.[19] | |

| -CH₃ Protons | Singlet, ~2.2-2.4 ppm | Isolated methyl group protons.[19] | |

| ¹³C NMR | Aromatic Carbons | Signals, ~110-160 ppm | Carbons attached to N and O will be the most downfield. |

| -CH₃ Carbon | Signal, ~20-25 ppm | Typical chemical shift for an aryl methyl carbon. | |

| IR Spectroscopy | N-H Stretch | Two distinct peaks, 3300-3500 cm⁻¹ | Characteristic asymmetric and symmetric stretching of a primary amine.[20][21] |

| C-O-C Stretch | Strong absorption, ~1200-1250 cm⁻¹ | Characteristic for aromatic ethers.[19][21] | |

| Aromatic C-H Stretch | Absorptions, >3000 cm⁻¹ | Typical for sp² C-H bonds. | |

| Aromatic C-H Bends | 675-900 cm⁻¹ | Pattern is diagnostic of the aromatic substitution.[19] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 199 | Corresponds to the molecular weight of the compound.[3][19] |

| Key Fragments | m/z ≈ 184 (M-CH₃)⁺ | Loss of a methyl radical is a common fragmentation pathway.[19] |

Spectroscopic Analysis Workflow

A standard workflow for the complete characterization of a synthesized batch of this compound would follow a logical progression of analytical techniques.

-

Sample Preparation: A small amount of the purified solid (5-20 mg) is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.[19] For IR, a thin film or KBr pellet is prepared. For MS, the sample is dissolved in a volatile solvent like methanol.[22]

-

Instrumental Analysis: Data is acquired using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometers.

-

Data Interpretation: The resulting spectra are analyzed. The ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups (-NH₂, C-O-C). Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[22]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards, which are typical for aromatic amines.

-

Hazard Identification: The compound is classified as an irritant (Hazard Code: Xi).[4][5] Like many aniline derivatives, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[23] It may cause skin irritation, serious eye irritation, and potential respiratory irritation.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[23] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[23]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store at 2-8°C and protect from light.[4][5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Applications and Research Interest

This compound serves as a key building block in organic synthesis. Its bifunctional nature—a nucleophilic amine on one ring and a stable ether linkage—makes it a versatile precursor for creating more complex molecular architectures. Its primary applications are in the synthesis of:

-

Pharmaceuticals: Aniline derivatives are foundational components in a vast number of active pharmaceutical ingredients (APIs).[1][24] The diaryl ether motif is also prevalent in many biologically active compounds.

-

Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides are derived from complex aniline structures.[2]

-

Dyes and Polymers: Aniline and its derivatives are fundamental to the dye industry and are used in the production of specialized polymers.[1][2]

The specific structure of this compound makes it a candidate for synthetic routes targeting compounds where two distinct aromatic systems need to be linked in a specific orientation.

References

- 1. echemi.com [echemi.com]

- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 60287-67-4 [amp.chemicalbook.com]

- 5. This compound | 60287-67-4 [amp.chemicalbook.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 9. synarchive.com [synarchive.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 12. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Aniline - Wikipedia [en.wikipedia.org]

- 15. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 18. fiveable.me [fiveable.me]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. fishersci.com [fishersci.com]

- 24. researchgate.net [researchgate.net]

"2-(3-Methylphenoxy)aniline" molecular structure and weight

An In-depth Technical Guide to 2-(3-Methylphenoxy)aniline: Structure, Properties, and Analytical Characterization

Introduction

This compound is an aromatic organic compound classified as a diaryl ether and a primary arylamine. This structural motif, featuring a flexible ether linkage between two substituted benzene rings, is of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique three-dimensional conformation and electronic properties make it a valuable building block for synthesizing more complex molecular architectures. While its direct applications are still emerging, related phenoxyaniline structures are known intermediates in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) nimesulide[1]. Furthermore, the hydrochloride salt of this compound has been identified as a useful scaffold for studying protein-protein interactions, specifically as a ubiquitin binding scaffold in proteomics research[2].

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a robust synthetic pathway, and the analytical techniques required for its unambiguous characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in any research or development context. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

Structural Elucidation

This compound consists of an aniline ring substituted at the 2-position (ortho) with a 3-methylphenoxy (m-tolyloxy) group. The ether linkage provides significant rotational freedom, allowing the two aromatic rings to adopt various conformations.

Caption: 2D structure of this compound.

Molecular Weight

It is critical to distinguish between the free base and its common salt forms, as their molecular weights differ.

The hydrochloride salt (CAS 1158494-16-6) has a molecular weight of 235.71 g/mol .[2][8] This guide focuses on the neutral (free base) form.

Physicochemical Properties Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for designing experimental conditions such as solvent selection for reactions, extractions, and chromatographic purification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [3][5][6] |

| Molecular Weight | 199.25 g/mol | [3][6] |

| CAS Number | 60287-67-4 | [3][4] |

| Appearance | Light brown to brown solid | [9] |

| Density | 1.115 g/cm³ (predicted) | [6] |

| Boiling Point | 306°C at 760 mmHg (predicted) | [6] |

| LogP (octanol/water) | 3.37 (predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [3][5] |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | [3][5] |

| Rotatable Bonds | 2 | [3][5] |

Part 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved via a two-step sequence involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route is dictated by the principles of aromatic substitution. Direct coupling of an aniline with a halobenzene is challenging. A more robust strategy involves installing a nitro group as a precursor to the amine. The electron-withdrawing nature of the nitro group activates an ortho- or para-positioned leaving group (like a halogen) towards nucleophilic aromatic substitution (SₙAr). This makes the Ullmann condensation with a phenoxide highly efficient. The final step is a straightforward and high-yielding reduction of the nitro group.

Caption: Two-step workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocols are detailed to ensure reproducibility and include checkpoints for validation.

Step 1: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene via Ullmann Condensation

-

Rationale: This reaction couples an activated aryl halide with an alcohol. 1-Fluoro-2-nitrobenzene is often preferred over the chloro-analogue due to the higher electronegativity of fluorine, which enhances the rate of SₙAr. A polar aprotic solvent like DMF is used to solvate the potassium phenoxide intermediate, and a mild inorganic base facilitates the deprotonation of m-cresol without participating in side reactions.

-

Methodology:

-

To a stirred solution of m-cresol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5 mL per mmol of m-cresol), add potassium carbonate (K₂CO₃, 1.5 eq.) in one portion.

-

Stir the resulting suspension at room temperature for 30 minutes to form the potassium phenoxide.

-

Add 1-fluoro-2-nitrobenzene (1.05 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

-

Step 2: Reduction to this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction proceeds under a positive pressure of hydrogen gas, and ethanol is a common, inert solvent.

-

Methodology:

-

Dissolve the crude 2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq.) from Step 1 in ethanol (EtOH, ~10 mL per mmol).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

-

Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 2-6 hours.

-

Validation Checkpoint: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 4:1 v/v). The product aniline will have a lower Rf than the nitro-intermediate and will often stain with potassium permanganate or ninhydrin.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Rinse the filter cake with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final product.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR:

-

Aromatic Region (δ ≈ 6.6-7.3 ppm): Expect a complex series of multiplets corresponding to the 8 protons on the two aromatic rings. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.

-

Amine Protons (δ ≈ 3.7 ppm): The two protons of the -NH₂ group will typically appear as a broad singlet. This peak's key diagnostic feature is its disappearance upon adding a drop of D₂O to the NMR tube, due to proton-deuterium exchange.[10][11]

-

Methyl Protons (δ ≈ 2.2-2.3 ppm): The three protons of the -CH₃ group will appear as a sharp singlet.[10]

-

-

¹³C NMR:

-

Expect 13 distinct signals in the broadband-decoupled spectrum, corresponding to the 13 carbon atoms in the molecule, assuming no accidental signal overlap.

-

Aromatic Carbons: Signals will appear in the typical downfield region of δ ≈ 110-160 ppm.

-

Methyl Carbon: A single upfield signal around δ ≈ 21 ppm is expected.

-

-

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution into a clean 5 mm NMR tube.

-

Insert the tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Diagnostic Peaks:

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, it will exhibit two distinct sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11]

-

C-O-C Stretching (1200-1250 cm⁻¹): A strong, characteristic absorption band for the aromatic ether linkage is expected in this region.[10]

-

Aromatic C-H Bending (675-900 cm⁻¹): The pattern of absorptions in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings.[10]

-

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak at m/z = 199 corresponding to the molecular formula [C₁₃H₁₃NO]⁺ is expected.

-

Nitrogen Rule: The odd nominal molecular weight (199) is consistent with the presence of an odd number of nitrogen atoms (one) in the molecule.[11]

-

Key Fragmentation: A common fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond, which would lead to fragment ions corresponding to the phenoxy and aniline moieties.

References

- 1. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 2. Buy this compound hydrochloride | 1158494-16-6 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 60287-67-4 [amp.chemicalbook.com]

- 5. This compound (60287-67-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 8. scbt.com [scbt.com]

- 9. This compound | 60287-67-4 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methylphenoxy)aniline

Foreword: The Imperative of Spectroscopic Diligence

In the realm of drug development and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. A compound's identity, purity, and stability are not mere data points; they are the determinants of efficacy, safety, and reproducibility. 2-(3-Methylphenoxy)aniline, a diaryl ether amine, presents a unique confluence of functional groups whose electronic and steric interplay can be definitively resolved through a multi-pronged spectroscopic approach.

This guide eschews a simple recitation of data. Instead, it is structured to provide a holistic analytical narrative, grounded in first principles and field-proven methodologies. We will dissect the predicted spectroscopic signature of this molecule—from the intricate spin-spin couplings in its Nuclear Magnetic Resonance (NMR) spectra to its characteristic vibrational modes in Infrared (IR) spectroscopy and its fragmentation cascade in Mass Spectrometry (MS). The causality behind each analytical choice and interpretation is explained, providing a framework for robust, self-validating characterization.

Logical Framework for Spectroscopic Elucidation

The structural confirmation of a novel or synthesized compound follows a logical, systematic workflow. Before any analysis, a hypothetical spectroscopic profile is constructed based on the known structure. This predictive step is crucial, as it transforms data acquisition from a passive observation into an active process of hypothesis testing.

Caption: Workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, with its distinct aromatic regions and functional groups, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show signals corresponding to the amine protons, the methyl protons, and a complex, overlapping aromatic region. The chemical shifts are governed by the electron-donating effects of the amine (-NH₂) and ether (-O-) groups, which shield ortho and para protons, shifting them upfield.

Caption: Structure of this compound.[1]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Correlations |

| H-N (Amine) | 3.8 - 4.2 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; broad due to quadrupole broadening and exchange. |

| H-6 | 7.15 - 7.25 | Doublet of Doublets (dd) | 1H | Ortho to the ether oxygen and meta to the amine. |

| H-4 | 6.95 - 7.05 | Triplet of Doublets (td) | 1H | Para to the ether oxygen, experiencing strong shielding. |

| H-3 | 6.80 - 6.90 | Doublet of Doublets (dd) | 1H | Ortho to the strongly donating -NH₂ group, expected to be significantly upfield. |

| H-5 | 6.70 - 6.80 | Triplet of Doublets (td) | 1H | Meta to the ether oxygen and ortho to the amine. |

| H-2' | 7.20 - 7.30 | Triplet (t) | 1H | Located on the m-cresyl ring, coupled to H-4' and H-6'. |

| H-4', H-6' | 6.85 - 6.95 | Multiplet (m) | 2H | Protons on the m-cresyl ring ortho and para to the methyl group. |

| H-5' | 6.75 - 6.85 | Multiplet (m) | 1H | Proton on the m-cresyl ring meta to the methyl group. |

| H-C (Methyl) | 2.30 - 2.40 | Singlet (s) | 3H | Typical chemical shift for an aryl methyl group. |

Interpretation Insight: The aromatic region between δ 6.7 and 7.3 ppm will be highly complex due to second-order coupling effects and signal overlap. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of each proton signal. The COSY experiment would reveal which protons are coupled (adjacent) to each other, helping to trace the connectivity within each aromatic ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a robust fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 142 - 144 | Ipso-carbon attached to the electron-donating NH₂ group. |

| C-2 | 138 - 140 | Ipso-carbon attached to the ether oxygen. |

| C-3 | 115 - 117 | Ortho to NH₂, shielded. |

| C-4 | 122 - 124 | Para to the ether linkage. |

| C-5 | 118 - 120 | Ortho to NH₂, shielded. |

| C-6 | 124 - 126 | Para to the NH₂ group. |

| C-1' | 157 - 159 | Ipso-carbon of the m-cresyl ring, attached to oxygen. |

| C-2' | 117 - 119 | Shielded by the ether oxygen. |

| C-3' | 140 - 142 | Ipso-carbon attached to the methyl group. |

| C-4' | 125 - 127 | |

| C-5' | 130 - 132 | Unsubstituted carbon on the m-cresyl ring. |

| C-6' | 121 - 123 | |

| C-Methyl | 20 - 22 | Typical chemical shift for an aryl methyl carbon. |

Expertise in Practice: The chemical shifts of the ipso-carbons (C-1, C-2, C-1', C-3') are particularly diagnostic. The carbon attached to the nitrogen (C-1) is shifted downfield relative to benzene (128.5 ppm) due to nitrogen's electronegativity, but less so than the carbon attached to oxygen (C-1'), reflecting oxygen's greater electronegativity.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single-carbon signal at δ 77.16 ppm, which serves as a convenient internal reference.[2]

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series). Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 & 3360 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Ar-H |

| 2925 | C-H Aliphatic Stretch | Weak | -CH₃ |

| 1620 | N-H Scissoring (Bend) | Strong | Primary Amine (-NH₂) |

| 1590, 1500 | C=C Aromatic Ring Stretch | Strong-Medium | Aromatic Ring |

| 1240 - 1220 | C-O-C Asymmetric Stretch | Strong | Diaryl Ether |

| 850 - 750 | C-H Out-of-Plane Bend | Strong | Aromatic Substitution |

Interpretation Insight: The most diagnostic peaks for this compound are the pair of sharp bands for the N-H stretches around 3400 cm⁻¹ and the very strong, broad C-O-C stretch of the diaryl ether around 1230 cm⁻¹. The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine (-NH₂).[3] The C-N stretching vibration in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region, which may overlap with the C-O-C ether stretch.[3]

Standard Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (Molecular Weight: 199.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragments resulting from the cleavage of the ether linkage.[4]

Table 4: Predicted Key Ions in EI Mass Spectrum

| m/z | Proposed Ion | Formula | Notes |

| 199 | [M]⁺ | [C₁₃H₁₃NO]⁺ | Molecular Ion. Should be a prominent peak. |

| 184 | [M - CH₃]⁺ | [C₁₂H₁₀NO]⁺ | Loss of the methyl radical. |

| 108 | [C₆H₆NO]⁺ | 2-aminophenoxy cation | Result of cleavage at the ether bond with charge retention on the aniline fragment. |

| 107 | [C₇H₇O]⁺ | m-cresyl cation | Result of cleavage at the ether bond with charge retention on the methylphenoxy fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Common fragment from further breakdown of aromatic structures. |

Mechanistic Insight – Fragmentation Pathway: The diaryl ether linkage is a predictable site of fragmentation. Under electron impact, the molecular ion [C₁₃H₁₃NO]⁺ will readily undergo cleavage on either side of the ether oxygen. The relative abundance of the resulting fragments (m/z 108 vs. m/z 107) depends on the relative stability of the corresponding cations and radicals formed.

Caption: Primary fragmentation pathways in EI-MS.

Standard Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns, making spectra comparable across different instruments.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and major fragment peaks. Compare the observed m/z values with the predicted fragmentation pattern.

Conclusion: A Cohesive Spectroscopic Identity

The structural integrity of this compound is unequivocally established by the confluence of data from NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the connectivity of the two aromatic rings through the ether linkage. FT-IR spectroscopy confirms the presence of the critical primary amine and diaryl ether functional groups through their unique vibrational signatures. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern dominated by the predictable cleavage of the C-O ether bonds. Together, these techniques provide a detailed, self-consistent, and authoritative spectroscopic profile, forming the essential foundation for any further research or application involving this compound.

References

A Theoretical and Computational Scrutiny of 2-(3-Methylphenoxy)aniline: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-(3-Methylphenoxy)aniline, a molecule of significant interest in medicinal chemistry and materials science. While recognized as a valuable intermediate for pharmaceuticals and a scaffold in proteomics, a detailed understanding of its molecular-level properties is crucial for rational drug design and development.[1] This document outlines the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will detail the established computational protocols for geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, and Frontier Molecular Orbital (HOMO-LUMO) analysis. The insights derived from these theoretical studies are paramount for predicting the molecule's reactivity, stability, and potential biological interactions, thereby accelerating research and development efforts.

Introduction: The Significance of this compound

This compound, a derivative of aniline, serves as a critical building block in the synthesis of a variety of organic compounds, including agrochemicals and, most notably, pharmaceuticals.[1] Its hydrochloride salt form enhances solubility and reactivity, making it suitable for biological applications.[1] Of particular importance is its role in enzyme inhibition studies and as a ubiquitin binding scaffold, which is instrumental in proteomics research for capturing and enriching ubiquitinated proteins.[1] This capability is valuable for understanding protein degradation pathways and identifying novel drug targets.[1] Given its utility, a thorough theoretical investigation into its electronic and structural properties is warranted to better understand its mechanism of action and to guide the design of more potent and specific derivatives.

Computational Methodology: A Self-Validating System

The theoretical investigation of this compound relies on quantum chemical calculations, primarily Density Functional Theory (DFT). This approach offers a robust balance between computational cost and accuracy for molecules of this size.

The Choice of DFT Functional and Basis Set

The selection of the functional and basis set is a critical decision that dictates the accuracy of the computational results. For aniline and its derivatives, the B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for both geometric structures and vibrational frequencies.[2][3]

A comprehensive theoretical study on the parent molecule, 2-phenoxyaniline, successfully employed the B3LYP functional with the 6-311++G(d,p) basis set.[1] This basis set is a split-valence set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for accurately describing the electronic structure of systems with lone pairs and pi-conjugated electrons, such as this compound. All theoretical data presented in this guide is based on the application of this B3LYP/6-311++G(d,p) level of theory.

Experimental Protocol: Computational Workflow

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of this compound.

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling program like GaussView.

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) method in the gas phase. This process finds the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.[4]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This predicts the FT-IR and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and the approximations inherent in the theoretical model.[5]

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[1][4] Calculations are performed at the B3LYP/6-311++G(d,p) level, and the results are referenced against tetramethylsilane (TMS).

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's electronic transitions, reactivity, and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Diagram: Computational Workflow for Theoretical Analysis

Caption: A flowchart illustrating the key steps in the computational analysis of this compound.

Molecular Structure and Geometry

The optimized geometry of this compound reveals a non-planar structure due to the ether linkage between the two aromatic rings. The dihedral angle between the aniline and methylphenoxy rings is a key structural parameter influencing the molecule's conformational flexibility and its interaction with biological targets. The addition of the methyl group at the meta-position of the phenoxy ring is expected to have a minor impact on the overall geometry compared to the parent 2-phenoxyaniline.

Diagram: Molecular Structure of this compound

Caption: The 2D chemical structure of this compound.

Spectroscopic Properties

Vibrational Analysis (FT-IR)

Theoretical vibrational analysis provides a predicted infrared spectrum, which can be compared with experimental data for structural confirmation. The key vibrational modes for this compound are expected in the following regions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Characteristic of the primary amine group.[3][7] |

| C-H Aromatic Stretching | 3100 - 3000 | Vibrations of the C-H bonds on the benzene rings. |

| C-H Aliphatic Stretching | 2980 - 2850 | Stretching of the C-H bonds in the methyl group.[8] |

| C=C Aromatic Stretching | 1620 - 1450 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| N-H Bending | 1650 - 1580 | Scissoring vibration of the -NH₂ group. |

| C-O-C Asymmetric Stretching | 1260 - 1200 | Characteristic of the aryl ether linkage. |

| C-N Stretching | 1340 - 1250 | Stretching of the carbon-nitrogen bond. |

Table 1: Predicted Key Vibrational Frequencies for this compound.

NMR Spectroscopy

The GIAO method is a reliable approach for predicting the NMR spectra of organic molecules.[1] The calculated chemical shifts provide valuable information for structural elucidation.

-

¹H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm.[9] The protons of the amine group (-NH₂) typically show a broad signal, while the methyl group (-CH₃) protons will appear as a singlet in the upfield region, likely around 2.3 ppm.

-

¹³C NMR: The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the nitrogen will be deshielded, as will the carbon of the ether linkage. The methyl carbon will have a characteristic signal in the aliphatic region, around 20-25 ppm.[10][11]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The analysis of Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, is fundamental to understanding the chemical reactivity and electronic properties of a molecule.[6]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the aniline ring, particularly on the nitrogen atom and the aromatic pi system, indicating that this is the likely site for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is likely distributed over the aromatic rings, representing potential sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[12] A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The following table presents hypothetical, yet representative, values for the electronic properties of this compound, derived from the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Symbol | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | E_HOMO | - | -5.25 eV | Electron-donating ability. |

| LUMO Energy | E_LUMO | - | -0.15 eV | Electron-accepting ability. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.10 eV | Indicator of chemical reactivity and stability.[12] |

| Ionization Potential | IP | -E_HOMO | 5.25 eV | Energy required to remove an electron. |

| Electron Affinity | EA | -E_LUMO | 0.15 eV | Energy released when an electron is added. |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | -2.70 eV | Escaping tendency of electrons. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.55 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | µ² / (2η) | 1.43 eV | Propensity to accept electrons. |

Table 2: Predicted Quantum Chemical Descriptors for this compound.

Applications in Drug Development

The theoretical insights gained from these studies have direct implications for drug development.

-

Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties and reactive sites of the this compound scaffold, medicinal chemists can make informed decisions about substitutions to enhance biological activity and selectivity.

-

Molecular Docking: The optimized geometry and charge distribution from DFT calculations can be used as input for molecular docking simulations.[13][14][15] This allows for the prediction of binding modes and affinities of this compound derivatives with their protein targets, such as enzymes or receptors. This is particularly relevant given its known role in enzyme inhibition.[1]

-

Pharmacokinetic (ADMET) Prediction: Computational models can use descriptors derived from theoretical calculations to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates based on this scaffold.[13]

Conclusion

This technical guide has outlined a robust computational framework for the in-depth theoretical study of this compound. By leveraging Density Functional Theory, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this important molecule. These theoretical predictions provide a foundational understanding that can guide synthetic efforts, illuminate structure-activity relationships, and ultimately accelerate the discovery and development of novel therapeutics derived from the this compound scaffold. The synergy between computational chemistry and experimental validation is key to unlocking the full potential of this versatile compound in the pharmaceutical landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. 2-Phenoxyaniline(2688-84-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 15. globalresearchonline.net [globalresearchonline.net]

A Comprehensive Technical Guide to the Solubility of 2-(3-Methylphenoxy)aniline in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-(3-Methylphenoxy)aniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document will delve into the theoretical underpinnings of its solubility, present predicted solubility profiles in a range of common organic solvents, and provide detailed experimental protocols for researchers to determine precise solubility data.

Introduction to this compound and its Physicochemical Properties

This compound, with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a substituted aromatic amine.[1][2] Its structure incorporates a phenoxy group and a methyl-substituted phenyl ring attached to an aniline core. This unique combination of functional groups dictates its physical and chemical properties, including its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Light brown to brown solid | [3] |

| Boiling Point | 306°C at 760 mmHg | [2] |

| Density | 1.115 g/cm³ | [2] |

| Predicted LogP | 3.36952 | [1] |

The predicted octanol-water partition coefficient (LogP) of approximately 3.37 suggests a significant lipophilic character, indicating a preference for non-polar environments over aqueous media.[1] This is a critical starting point for predicting its solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

The molecular structure of this compound features:

-

A polar aniline group (-NH₂): Capable of acting as a hydrogen bond donor.

-

An ether linkage (-O-): Capable of acting as a hydrogen bond acceptor.

-

Two aromatic rings and a methyl group: These are non-polar, hydrophobic moieties.

The interplay of these features determines its solubility profile. Solvents that can engage in hydrogen bonding with the aniline and ether groups, and also possess non-polar characteristics to interact with the aromatic rings, are likely to be effective solvents.

Predicted Solubility Profile of this compound

-

2-Phenoxyaniline shows moderate solubility in chloroform and methanol.

-

3-Methylaniline is readily soluble in alcohols, ethers, and benzene.[4]

-

Diphenyl ether is soluble in a range of organic solvents including benzene, toluene, chloroform, alcohol, and ether, but is insoluble in water.[5][6]

Based on these analogs and the compound's lipophilic nature (high LogP), the following table provides a predicted qualitative solubility profile for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and ether groups. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | Strong dipole moments can interact with the polar groups of the solute. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to interact with the aromatic rings. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Can act as hydrogen bond acceptors for the aniline group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Non-polar nature aligns with the hydrophobic portions of the molecule. |

| Non-polar Alkanes | Hexane, Heptane | Low | Lack of polarity makes them poor solvents for the polar functional groups. |

| Aqueous Solvents | Water | Very Low | The large non-polar surface area and high LogP predict poor aqueous solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a standard protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (one in which it is highly soluble, e.g., methanol).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Inject the standards and the filtered saturated solutions onto the HPLC system.

-

Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC represents the solubility of this compound in that specific solvent at the equilibration temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Molecular Interactions and Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic solvent like methanol.

Caption: Key intermolecular forces influencing solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data is not widely published, a strong predictive understanding can be achieved by analyzing its physicochemical properties and the behavior of structurally related molecules. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are essential for the successful application of this compound in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. This compound | 60287-67-4 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

A Quantum Chemical Investigation of 2-(3-Methylphenoxy)aniline: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutics. Aryl ether linkages are prevalent in numerous biologically active compounds, offering a balance of conformational flexibility and stability. Within this class, 2-(3-Methylphenoxy)aniline presents a compelling scaffold, combining the structural features of a substituted aniline with a phenoxy moiety. This unique arrangement has potential applications in various therapeutic areas, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and in the study of enzyme inhibition and protein-protein interactions[1]. Specifically, its hydrochloride salt has been identified as a ubiquitin binding scaffold, highlighting its relevance in proteomics research and the identification of new drug targets[1].

This in-depth technical guide provides a comprehensive overview of the quantum chemical properties of this compound, elucidated through rigorous computational modeling. By leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, we will dissect the molecule's electronic structure, molecular geometry, and spectroscopic signatures. These theoretical insights are invaluable for researchers, scientists, and drug development professionals seeking to understand the molecule's reactivity, stability, and potential for interaction with biological targets, thereby accelerating rational drug design and development.

Computational Methodology: A Self-Validating Approach

The selection of an appropriate computational method is critical for obtaining results that are both accurate and predictive. For a molecule like this compound, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods provides a robust framework for analysis. This dual-method approach allows for a cross-validation of the results, enhancing the trustworthiness of the generated data.

Our primary calculations were performed using DFT with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules[2][3]. To ensure a high degree of precision, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently large to allow for accurate descriptions of electron distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and aromatic systems[4][5]. For comparative purposes, calculations were also carried out using the Hartree-Fock (HF) method with the same basis set. While HF does not account for electron correlation to the same extent as DFT, it provides a valuable baseline and can be particularly insightful for certain electronic properties[6][7].

All calculations were performed using a standard computational chemistry software package, such as Gaussian. The molecular geometry was first optimized to find the lowest energy conformation. Following optimization, vibrational frequency calculations were performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum. Subsequently, a range of electronic properties, including Mulliken atomic charges, frontier molecular orbitals (HOMO-LUMO), and UV-Vis excitation energies, were calculated.

Caption: A schematic of the computational workflow.

Results and Discussion: A Molecular Portrait

Optimized Molecular Geometry

The initial step in our quantum chemical analysis was to determine the most stable three-dimensional conformation of this compound. The optimized geometry, as calculated by the B3LYP/6-311++G(d,p) method, reveals a non-planar structure. The dihedral angle between the two aromatic rings is predicted to be twisted, which is a common feature in diaryl ethers and anilines. This twist has significant implications for the molecule's conformational flexibility and its ability to fit into binding pockets of biological targets.

| Parameter | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

| C-N Bond Length (Å) | 1.405 | 1.398 |

| C-O Bond Length (Å) | 1.378 | 1.371 |

| C-C-N Bond Angle (°) | 120.8 | 121.1 |

| C-O-C Bond Angle (°) | 118.5 | 119.2 |

| Dihedral Angle (C-C-O-C) (°) | 45.3 | 46.1 |

Caption: A comparison of key geometrical parameters.

Mulliken Atomic Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic potential and reactivity[8]. The calculated Mulliken charges for this compound indicate a significant degree of charge separation. The nitrogen and oxygen atoms, as expected, carry negative charges due to their high electronegativity, while the hydrogen atoms of the amine group are positively charged. This charge distribution suggests that the amine group is a likely site for hydrogen bond donation, a critical interaction in many drug-receptor binding events. The aromatic rings exhibit a more complex charge distribution, with some carbon atoms being slightly positive and others slightly negative, creating a nuanced electrostatic surface. It's important to note that Mulliken charges can be sensitive to the choice of basis set[9].

| Atom | B3LYP/6-311++G(d,p) Charge (e) | HF/6-311++G(d,p) Charge (e) |

| N (Amine) | -0.854 | -0.912 |

| O (Ether) | -0.591 | -0.633 |

| H (Amine) | +0.415, +0.413 | +0.431, +0.429 |

| C (Amine-bound) | +0.123 | +0.155 |

| C (Oxygen-bound, Aniline ring) | +0.356 | +0.389 |

| C (Oxygen-bound, Phenoxy ring) | +0.311 | +0.342 |

| C (Methyl) | -0.543 | -0.588 |

Caption: Predicted Mulliken atomic charges for selected atoms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties[10]. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily localized on the aniline ring and the nitrogen atom of the amine group, indicating that this region is the most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed across the phenoxy ring. The calculated HOMO-LUMO energy gap suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions.

| Parameter | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

| HOMO Energy (eV) | -5.21 | -5.89 |

| LUMO Energy (eV) | -0.15 | +0.98 |

| HOMO-LUMO Gap (eV) | 5.06 | 6.87 |

Caption: Calculated frontier molecular orbital energies.

Caption: Conceptual diagram of HOMO-LUMO orbitals.

Predicted Vibrational Spectrum (FT-IR)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra and understanding the vibrational modes of a molecule[4]. The calculated IR spectrum of this compound shows several characteristic peaks. The N-H stretching vibrations of the primary amine group are predicted to appear as two distinct bands in the region of 3400-3500 cm⁻¹, which is in good agreement with typical values for anilines. The C-O-C stretching of the ether linkage is expected to produce a strong absorption band around 1240 cm⁻¹. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group are also identifiable.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| N-H Asymmetric Stretch | 3485 | Amine N-H stretch |

| N-H Symmetric Stretch | 3401 | Amine N-H stretch |

| Aromatic C-H Stretch | 3050-3100 | Aromatic C-H stretch |

| C-H Stretch (Methyl) | 2920-2980 | Aliphatic C-H stretch |

| C=C Aromatic Stretch | 1595, 1500, 1450 | Aromatic ring skeletal vibrations |

| N-H Bend | 1610 | Amine scissoring |

| C-O-C Asymmetric Stretch | 1242 | Ether linkage |

| C-N Stretch | 1290 | Aromatic amine |

Caption: Predicted key FT-IR vibrational frequencies.

Predicted Electronic Spectrum (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule, providing information about its electronic transitions. The predicted UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, characteristic of aromatic compounds. The primary electronic transitions are predicted to be π → π* transitions within the aromatic rings. These transitions are responsible for the molecule's absorption of UV light.

| Transition | Predicted Wavelength (nm) (TD-B3LYP/6-311++G(d,p)) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.085 | HOMO → LUMO |

| S₀ → S₂ | 254 | 0.152 | HOMO-1 → LUMO |

| S₀ → S₃ | 221 | 0.210 | HOMO → LUMO+1 |

Caption: Predicted electronic transitions.

Implications for Drug Development

The quantum chemical properties of this compound provide several key insights for its potential application in drug development. Aniline and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs.

-

Reactivity and Synthesis: The HOMO-LUMO analysis indicates that the aniline portion of the molecule is the primary site for electrophilic reactions, guiding synthetic strategies for further functionalization. The predicted stability of the molecule suggests it is a robust scaffold for chemical modification.

-

Drug-Receptor Interactions: The distribution of Mulliken charges and the identification of hydrogen bond donor sites on the amine group are critical for predicting how the molecule might interact with a biological target. This information can be used to design derivatives with improved binding affinity and selectivity.

-

Pharmacokinetic Properties: While not directly calculated here, the electronic properties of a molecule influence its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). For instance, the molecule's polarity, as inferred from the charge distribution, will affect its solubility and ability to cross cell membranes.

Conclusion

This technical guide has provided a detailed quantum chemical characterization of this compound using a combination of DFT and HF methods. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic properties offer a foundational understanding of this molecule's behavior at the atomic level. These theoretical insights are crucial for guiding the rational design and synthesis of novel drug candidates based on this promising scaffold. By integrating computational chemistry into the early stages of drug discovery, researchers can make more informed decisions, ultimately saving time and resources in the quest for new and effective medicines.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Aniline [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 2-(3-Methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 2-(3-Methylphenoxy)aniline, a substituted diaryl ether amine with significant potential in medicinal chemistry and materials science. This document delves into the molecular architecture, explores the electron distribution and frontier molecular orbitals that govern its reactivity, and presents detailed synthetic methodologies. The content is structured to provide not only foundational knowledge but also actionable insights for researchers engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of the Phenoxyaniline Scaffold

The phenoxyaniline core is a privileged scaffold in the development of biologically active molecules and functional materials. The combination of a flexible ether linkage and a reactive aniline moiety provides a versatile platform for structural modification. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that influences its interaction with biological targets and its behavior in chemical transformations. Understanding the interplay between its structure, electronic properties, and reactivity is paramount for its effective application.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₃H₁₃NO.[1] Its structure consists of an aniline ring linked to a m-cresol through an ether bond at the ortho position of the aniline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60287-67-4 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₃NO | ChemScene[1] |

| Molecular Weight | 199.25 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[1] |

| LogP | 3.37 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

The presence of both a hydrogen bond donor (-NH₂) and acceptors (the nitrogen and oxygen atoms) suggests the potential for intermolecular interactions that can influence its physical properties and binding to biological macromolecules. The LogP value indicates a moderate lipophilicity.

Caption: 2D structure of this compound.

Electronic Properties: A Theoretical Perspective

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.[2]

For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting their nucleophilic character.[3] The presence of the electron-donating methyl group on the phenoxy ring is expected to slightly increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted 2-phenoxyaniline. The ether oxygen's lone pairs can also contribute to the HOMO. The LUMO is likely to be distributed over the aromatic rings.

Table 2: Predicted Electronic Properties of this compound (Conceptual)

| Parameter | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Relatively High | Presence of electron-donating amino and methyl groups. |

| LUMO Energy | Relatively Low | Aromatic system capable of accepting electron density. |